N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H19N5O4 and its molecular weight is 417.425. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Several studies focus on the synthesis of pyrazolo[3,4-d]pyrimidine analogues and their biological evaluation. For instance, the synthesis of pyrazolo[3,4-d]pyrimidine analogues as potential antitumor agents demonstrates the interest in such compounds for cancer research. The process involves palladium-catalyzed C-C coupling reactions, indicating a methodological interest in the synthesis of complex molecules for therapeutic purposes (Taylor & Patel, 1992).
Antimicrobial and Insecticidal Potential
Research into the synthesis of pyrimidine-linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential underscores the importance of such compounds in addressing agricultural and health issues. These studies demonstrate the application of microwave irradiative cyclocondensation, suggesting a rapid and efficient method for synthesizing heterocyclic compounds with potential antimicrobial properties (Deohate & Palaspagar, 2020).
Neuroinflammation Imaging
The development of novel Pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO) highlights the role of such compounds in neuroinflammation imaging. This research is particularly relevant for understanding and diagnosing neuroinflammatory processes, offering insights into the synthesis, in vitro biological evaluation, and in vivo imaging applications of these compounds (Damont et al., 2015).
Peripheral Benzodiazepine Receptor Study
Studies on the synthesis and biological evaluation of [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for studying the peripheral benzodiazepine receptor using positron emission tomography (PET) indicate the diagnostic potential of such compounds in neurodegenerative disorders. This research underscores the importance of developing specific radioligands for imaging expressions of peripheral benzodiazepine receptors, contributing to our understanding of neurodegenerative diseases (Fookes et al., 2008).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c1-13-3-5-16(7-14(13)2)27-21-17(9-24-27)22(29)26(11-23-21)10-20(28)25-15-4-6-18-19(8-15)31-12-30-18/h3-9,11H,10,12H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIECBAIFSRYHFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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